Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate
Overview
Description
Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate is an organic compound with the molecular formula C13H17NO4 It is a derivative of propanoic acid and features an ethoxycarbonyl group attached to an amino-substituted phenyl ring
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been known to interact with various biological targets .
Mode of Action
Based on its structure, it can be inferred that it may undergo reactions typical of esters and aromatic amines .
Biochemical Pathways
Similar compounds have been known to participate in various biochemical pathways, such as the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
The pharmacokinetic properties of a compound can be influenced by its chemical structure, and in the case of esters, they are often subject to hydrolysis in the body .
Result of Action
Similar compounds have been known to exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate typically involves the esterification of 3-(4-aminophenyl)propanoic acid with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to slightly elevated temperatures (20-40°C)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-{4-[(methoxycarbonyl)amino]phenyl}propanoate
- Ethyl 3-{4-[(acetoxycarbonyl)amino]phenyl}propanoate
- Ethyl 3-{4-[(butoxycarbonyl)amino]phenyl}propanoate
Uniqueness
Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate is unique due to its specific ethoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to similar compounds with different substituents. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
ethyl 3-[4-(ethoxycarbonylamino)phenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-18-13(16)10-7-11-5-8-12(9-6-11)15-14(17)19-4-2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPARTXAECEKFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)NC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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